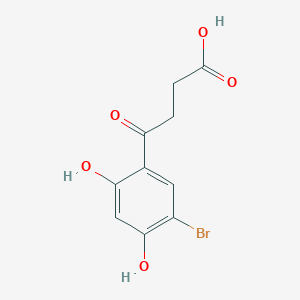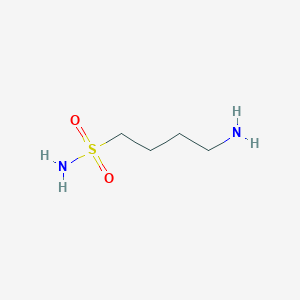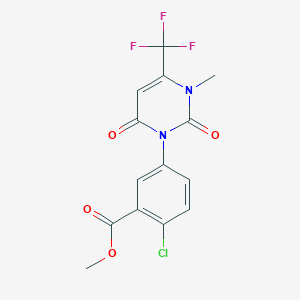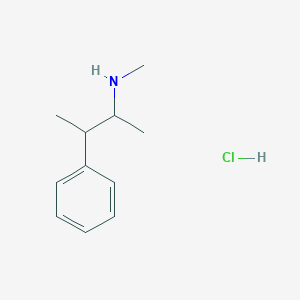![molecular formula C13H13NO2S B3289133 (2Z)-3-methyl-2-[2-(2-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one CAS No. 855715-12-7](/img/structure/B3289133.png)
(2Z)-3-methyl-2-[2-(2-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one
Descripción general
Descripción
(2Z)-3-methyl-2-[2-(2-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one, commonly known as thioflavin T, is a fluorescent dye that is widely used in scientific research for its ability to bind to amyloid fibrils. Amyloid fibrils are protein aggregates that are implicated in a range of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. Thioflavin T is an important tool for researchers studying these diseases, as it allows them to detect and visualize amyloid fibrils in tissue samples.
Aplicaciones Científicas De Investigación
Biological Potential and Synthetic Development
The compound is a derivative of 1,3-thiazolidin-4-one, a nucleus with significant pharmacological importance. The synthesis of these compounds, including analogues such as glitazones and rhodanines, has a history dating back to the mid-nineteenth century. These compounds have demonstrated great biological potential across various studies, indicating a promising future in medicinal chemistry with activities against different diseases. Advanced synthesis methodologies, including green chemistry approaches, have been developed for these compounds, showcasing their environmental benefits and the importance of sustainable practices in pharmaceutical development (Santos, Jones Junior, & Silva, 2018).
Recent Biological Activities
Recent studies have focused on the biological activities of thiazolidin-4-ones, highlighting their antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties. The influence of different substituents on their biological activity has been a key area of research, which may assist in optimizing the structure of thiazolidin-4-one derivatives as more efficient drug agents (Mech, Kurowska, & Trotsko, 2021).
Antimicrobial, Antitumor, and Antidiabetic Agents
The diversity of biological activities associated with 2,4-thiazolidinedione derivatives, also known as glitazones, underscores their potential as antimicrobial, anticancer, and antidiabetic agents. The ability for structural modification has attracted medicinal chemists to develop a wide range of lead molecules against various clinical disorders. The significance of various substitutions and the mechanisms of action, including structure–activity relationships, are critical for the development of novel drug molecules for life-threatening ailments (Singh et al., 2022).
QSAR Studies and Anticancer Activity
Quantitative structure-activity relationship (QSAR) studies on 4-thiazolidinones emphasize the technical and interpretative aspects of reported models, particularly concerning their anticancer activity. These studies highlight the core template for designing new highly-potent anticancer agents and propose hypotheses about key interactions with biotargets, underscoring the scaffold's significance in drug design (Devinyak, Zimenkovsky, & Lesyk, 2013).
Synthesis and Applications
The synthesis and applications of 4-thiazolidinone and its derivatives have been reviewed extensively, showcasing its wide spectrum of biological activities. The ease of synthetic routes for these compounds has drawn attention from chemists, pharmacologists, and researchers to explore further the potential of 4-thiazolidinones in pharmacological applications (ArunlalV., Vandana, & Biju, 2015).
Propiedades
IUPAC Name |
(2Z)-3-methyl-2-[2-(2-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-9-5-3-4-6-10(9)11(15)7-13-14(2)12(16)8-17-13/h3-7H,8H2,1-2H3/b13-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQSLFIVXOKSGK-QPEQYQDCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C=C2N(C(=O)CS2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)/C=C\2/N(C(=O)CS2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-Chloro-6-iodobenzo[d]thiazole](/img/structure/B3289093.png)
![4-Hydroxybenzo[h]quinoline-2-carboxylic acid](/img/structure/B3289100.png)

![[3-(Ethanesulfonyl)phenyl]methanamine](/img/structure/B3289118.png)

![N-[5-(4-bromophenoxy)-2-(trifluoromethyl)phenyl]-2-chloroacetamide](/img/structure/B3289141.png)

